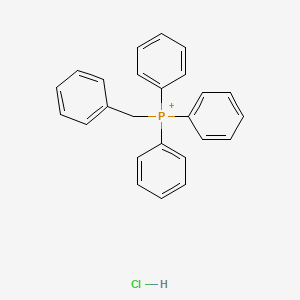
benzyl(triphenyl)phosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triphenyl)phosphanium;hydrochloride, also known as benzyltriphenylphosphonium chloride, is an organophosphorus compound with the molecular formula C25H22ClP. It is a white crystalline powder that is soluble in water and organic solvents like chloroform. This compound is widely used in organic synthesis, particularly in the preparation of Wittig reagents and as a phase-transfer catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of benzyl chloride with triphenylphosphine in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, around 60°C, under microwave irradiation to achieve high yields (87-98%) within a short reaction time of 30 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process may include azeotropic distillation to remove water and other by-products, thereby enhancing the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl(triphenyl)phosphine oxide.
Reduction: It can be reduced to form benzyl(triphenyl)phosphine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include benzyl(triphenyl)phosphine oxide, benzyl(triphenyl)phosphine, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Benzyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. In biological systems, it targets mitochondrial pathways to reduce oxidative stress and inflammation, thereby improving cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Benzyltriphenylphosphonium bromide: Similar in structure but contains a bromide ion instead of chloride.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrochloride is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to act as a phase-transfer catalyst and its role in mitochondrial therapeutics further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C25H23ClP+ |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI-Schlüssel |
USFRYJRPHFMVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















